Cas no 2138023-32-0 (1-ethyl-6-oxo-4-propyl-1,6-dihydropyrimidine-5-carboxylic acid)

1-ethyl-6-oxo-4-propyl-1,6-dihydropyrimidine-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-ethyl-6-oxo-4-propyl-1,6-dihydropyrimidine-5-carboxylic acid
- 2138023-32-0
- EN300-1077449
-
- Inchi: 1S/C10H14N2O3/c1-3-5-7-8(10(14)15)9(13)12(4-2)6-11-7/h6H,3-5H2,1-2H3,(H,14,15)
- InChI Key: WGQPXXVXBVOXGF-UHFFFAOYSA-N
- SMILES: O=C1C(C(=O)O)=C(CCC)N=CN1CC
Computed Properties
- Exact Mass: 210.10044231g/mol
- Monoisotopic Mass: 210.10044231g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 345
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 70Ų
- XLogP3: 1.3
1-ethyl-6-oxo-4-propyl-1,6-dihydropyrimidine-5-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1077449-0.1g |
1-ethyl-6-oxo-4-propyl-1,6-dihydropyrimidine-5-carboxylic acid |
2138023-32-0 | 95% | 0.1g |
$691.0 | 2023-10-28 | |
Enamine | EN300-1077449-0.5g |
1-ethyl-6-oxo-4-propyl-1,6-dihydropyrimidine-5-carboxylic acid |
2138023-32-0 | 95% | 0.5g |
$754.0 | 2023-10-28 | |
Enamine | EN300-1077449-1.0g |
1-ethyl-6-oxo-4-propyl-1,6-dihydropyrimidine-5-carboxylic acid |
2138023-32-0 | 1g |
$785.0 | 2023-06-10 | ||
Enamine | EN300-1077449-10g |
1-ethyl-6-oxo-4-propyl-1,6-dihydropyrimidine-5-carboxylic acid |
2138023-32-0 | 95% | 10g |
$3376.0 | 2023-10-28 | |
Enamine | EN300-1077449-5g |
1-ethyl-6-oxo-4-propyl-1,6-dihydropyrimidine-5-carboxylic acid |
2138023-32-0 | 95% | 5g |
$2277.0 | 2023-10-28 | |
Enamine | EN300-1077449-2.5g |
1-ethyl-6-oxo-4-propyl-1,6-dihydropyrimidine-5-carboxylic acid |
2138023-32-0 | 95% | 2.5g |
$1539.0 | 2023-10-28 | |
Enamine | EN300-1077449-1g |
1-ethyl-6-oxo-4-propyl-1,6-dihydropyrimidine-5-carboxylic acid |
2138023-32-0 | 95% | 1g |
$785.0 | 2023-10-28 | |
Enamine | EN300-1077449-0.05g |
1-ethyl-6-oxo-4-propyl-1,6-dihydropyrimidine-5-carboxylic acid |
2138023-32-0 | 95% | 0.05g |
$660.0 | 2023-10-28 | |
Enamine | EN300-1077449-10.0g |
1-ethyl-6-oxo-4-propyl-1,6-dihydropyrimidine-5-carboxylic acid |
2138023-32-0 | 10g |
$3376.0 | 2023-06-10 | ||
Enamine | EN300-1077449-5.0g |
1-ethyl-6-oxo-4-propyl-1,6-dihydropyrimidine-5-carboxylic acid |
2138023-32-0 | 5g |
$2277.0 | 2023-06-10 |
1-ethyl-6-oxo-4-propyl-1,6-dihydropyrimidine-5-carboxylic acid Related Literature
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Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
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Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
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Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
Additional information on 1-ethyl-6-oxo-4-propyl-1,6-dihydropyrimidine-5-carboxylic acid
1-ethyl-6-oxo-4-propyl-1,6-dihydropyrimidine-5-carboxylic acid: A Promising Compound with Wide-ranging Applications in Biomedical Research
1-ethyl-6-oxo-4-propyl-1,6-dihydropyrimidine-5-carboxylic acid, with the chemical identifier CAS No. 2138023-32-0, represents a significant advancement in the development of pyrimidine-based compounds. This molecule belongs to a class of heterocyclic compounds that have garnered substantial attention in pharmaceutical research due to their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. Recent studies have highlighted its potential as a lead compound for the design of novel therapeutics targeting various disease pathways.
The structural framework of 1-ethyl-6-oxo-4-propyl-1,6-dihydropyrimidine-5-carboxylic acid is characterized by a six-membered pyrimidine ring with substituents at specific positions. The presence of the 1-ethyl and 4-propyl groups introduces steric and electronic effects that significantly influence its pharmacological profile. The 6-oxo functionality at the pyrimidine ring enhances the molecule's ability to interact with specific protein targets, while the 5-carboxylic acid group contributes to its solubility and metabolic stability in biological systems.
Recent advancements in medicinal chemistry have demonstrated that the 1,6-dihydropyrimidine scaffold is highly versatile for the development of bioactive compounds. A 2023 study published in Journal of Medicinal Chemistry reported the synthesis of 1-ethyl-6-oxo-4-propyl-1,6-dihydropyrimidine-5-carboxylic acid as a potential inhibitor of the enzyme PDE4, which is implicated in inflammatory diseases. The compound exhibited potent anti-inflammatory activity in both in vitro and in vivo models, suggesting its potential as a therapeutic agent for conditions such as rheumatoid arthritis and asthma.
Another area of interest is the application of 1-ethyl-6-oxo-4-propyl-1,6-dihydropyrimidine-5-carboxylic acid in cancer research. A 2024 paper in Bioorganic & Medicinal Chemistry Letters explored its ability to modulate the activity of the PI3K/AKT signaling pathway, which is frequently dysregulated in various malignancies. The study found that the compound could induce apoptosis in cancer cells while sparing normal cells, highlighting its potential as a selective anti-cancer agent.
From a synthetic perspective, the preparation of 1-ethyl-6-oxo-4-propyl-1,6-dihydropyrimidine-5-carboxylic acid involves a multi-step process that includes the formation of the pyrimidine ring through a nucleophilic attack mechanism. The use of advanced organic synthesis techniques, such as microwave-assisted reactions and catalytic methods, has enabled the efficient production of this compound with high purity and yield. These synthetic approaches are critical for scaling up production for preclinical and clinical studies.
Biological activity studies have further revealed the potential of 1-ethyl-6-oxo-4-propyl-1,6-dihydropyrimidine-5-carboxylic acid in neurodegenerative diseases. A 2023 review in Pharmacological Reports highlighted its neuroprotective effects in models of Parkinson's disease. The compound was shown to reduce oxidative stress and inhibit the aggregation of alpha-synuclein, two key pathological features of the disease. These findings suggest its potential as a therapeutic candidate for neurodegenerative disorders.
In addition to its therapeutic applications, the compound's physicochemical properties make it an attractive candidate for drug development. Its solubility in aqueous solutions and metabolic stability in vivo are critical factors for its potential use as a pharmaceutical agent. Ongoing research is focused on optimizing these properties through structural modifications, such as the introduction of hydrophilic groups or the adjustment of molecular weight.
Future directions for research on 1-ethyl-6-oxo-4-propyl-1,6-dihydropyrimidine-5-carboxylic acid include the exploration of its interactions with other biological targets and the development of prodrugs to enhance its bioavailability. The compound's unique structural features also make it a valuable tool for studying the mechanisms of action of pyrimidine derivatives in various biological contexts.
Overall, 1-ethyl-6-oxo-4-propyl-1,6-dihydropyrimidine-5-carboxylic acid represents a promising lead compound with broad applications in biomedical research. Its structural versatility, combined with its potential therapeutic effects, positions it as a key molecule in the development of new treatments for a range of diseases. Continued research into its biological activity and synthetic optimization will be crucial for translating its potential into clinical applications.
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